1-(2-Chlorobenzenesulfonyl)pyrrolidine
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Overview
Description
1-(2-Chlorobenzenesulfonyl)pyrrolidine is an organic compound with the molecular formula C11H12ClNO2S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a 2-chlorobenzenesulfonyl group attached to the nitrogen atom of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chlorobenzenesulfonyl)pyrrolidine can be synthesized through the reaction of pyrrolidine with 2-chlorobenzenesulfonyl chloride. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorobenzenesulfonyl)pyrrolidine can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be displaced by nucleophiles, leading to the formation of new compounds.
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, resulting in various substituted pyrrolidine derivatives.
Oxidation: Pyrrolidone derivatives.
Reduction: Sulfide derivatives.
Scientific Research Applications
1-(2-Chlorobenzenesulfonyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antibacterial and antifungal properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a tool for studying the interactions of sulfonyl-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzenesulfonyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors due to the presence of the sulfonyl group, which can form strong interactions with biological molecules. The exact molecular targets and pathways involved would vary based on the specific compound being synthesized from this intermediate.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromobenzenesulfonyl)pyrrolidine: Similar structure but with a bromine atom instead of chlorine.
1-(2-Methylbenzenesulfonyl)pyrrolidine: Similar structure but with a methyl group instead of chlorine.
1-(2-Nitrobenzenesulfonyl)pyrrolidine: Similar structure but with a nitro group instead of chlorine.
Uniqueness
1-(2-Chlorobenzenesulfonyl)pyrrolidine is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity and interactions with other molecules. The chlorine atom can participate in halogen bonding, which can affect the compound’s biological activity and properties in materials science applications.
Properties
IUPAC Name |
1-(2-chlorophenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c11-9-5-1-2-6-10(9)15(13,14)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAAKKFZYMDHOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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